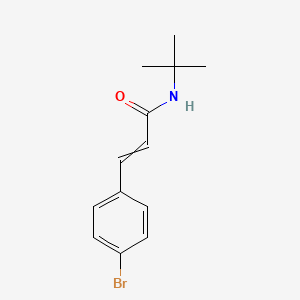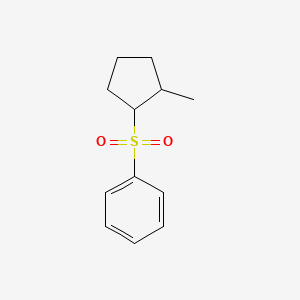![molecular formula C7H16ClN3O B14330060 N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 105996-24-5](/img/structure/B14330060.png)
N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with N,N-dimethylaminoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-[2-(dimethylamino)ethyl]urea, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-[2-(methylamino)ethyl]urea: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(2-Bromoethyl)-N’-[2-(dimethylamino)ethyl]urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-[2-(dimethylamino)propyl]urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105996-24-5 |
|---|---|
Molecular Formula |
C7H16ClN3O |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C7H16ClN3O/c1-11(2)6-5-10-7(12)9-4-3-8/h3-6H2,1-2H3,(H2,9,10,12) |
InChI Key |
UGOXHOIYOAWVJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)





![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)






